2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde is a chemical compound with the potential for various applications in pharmaceutical chemistry. This compound is notable for its structure which includes a hydrazinecarboxaldehyde moiety, suggesting possible reactivity in organic synthesis and medicinal chemistry. The compound is categorized as a hydrazine derivative, which are often utilized in the synthesis of biologically active molecules.
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde falls under the classification of aldehydes and hydrazines. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom, while hydrazines are defined by their nitrogen-nitrogen bond and are often involved in significant chemical reactions, including condensation and oxidation processes.
Synthesis of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde can be achieved through various methods, typically involving the reaction of bromoethane with (S)-[2-(benzyloxy)propylidene]hydrazinecarboxaldehyde. The reaction conditions generally require careful control of temperature and solvent to optimize yield and purity.
The synthesis may proceed via nucleophilic substitution where the ethyl group is introduced to the hydrazine framework. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction by stabilizing intermediates and enhancing solubility .
The molecular formula for 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde is . The structural representation shows a hydrazine group connected to an aldehyde functional group, along with an ethyl and phenylmethoxy substituent.
Key structural data includes:
The compound can undergo various chemical reactions typical of aldehydes and hydrazines. These include:
In laboratory settings, reactions involving this compound may require specific catalysts or reagents to promote desired pathways while minimizing side reactions. For example, using Lewis acids could enhance nucleophilic attack on the carbonyl carbon.
The mechanism by which 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde exerts its effects in biological systems may involve interactions with enzymes or receptors that recognize hydrazine derivatives. This could lead to inhibition or modulation of biological pathways relevant to its potential pharmacological effects.
Research indicates that compounds with similar structures often exhibit activity against specific biological targets, suggesting that this compound may also possess therapeutic properties that warrant further investigation .
Relevant data from studies indicate that while the compound retains stability under normal laboratory conditions, it may degrade upon prolonged exposure to light or heat .
The primary application of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde lies within pharmaceutical research. It serves as a potential building block for synthesizing novel therapeutic agents, particularly those targeting fungal infections due to its association with Posaconazole . Further exploration into its biological activity could reveal additional uses in medicinal chemistry.
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde, precisely encodes its stereochemistry and functional groups. Alternative designations include:
Its absolute configuration is confirmed by the CAS registry number 1428118-40-4, distinct from other stereoisomers like the (1S,2S)-variant (CAS 170985-85-0) [1] [3] [7]. Key identifiers include:
Table 1: Identifier Comparison for Stereoisomers
Identifier | (1R,2S)-Isomer | (1S,2S)-Isomer |
---|---|---|
CAS Registry | 1428118-40-4 [1] | 170985-85-0 [3] |
UNII | LYK9TG4QT8 [1] | JEM4DX438C [4] |
PubChem CID | 56845509 [1] | 98008873 [4] |
InChIKey | LNEGZKZTVLXZFX-WCQYABFASA-N [1] | LNEGZKZTVLXZFX-DGCLKSJQSA-N [4] |
Structural Characterization
The molecular framework comprises:
The SMILES string CC[C@@H](NNC=O)[C@H](C)OCC1=CC=CC=C1
and InChI descriptor InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m0/s1
encode stereochemistry using @@
and @
symbols, critical for computational modeling [1] [4].
Stereochemistry-Property Relationships
The (1R,2S) configuration confers distinct physicochemical and bioactive properties:
Table 2: Comparative Properties of Stereoisomers
Property | (1R,2S)-Isomer | (1S,2S)-Isomer |
---|---|---|
Optical Activity | (–) [4] | (+) [3] |
Boiling Point | 338.5°C (predicted) [1] | 338.5°C (predicted) [3] |
Density | 1.041 g/cm³ (est.) [4] | 1.041 g/cm³ (est.) [3] |
pKa | 13.30 [4] | 13.30 [3] |
Synthetic Implications
Stereoselective synthesis routes exploit:
Failure to control stereochemistry yields inactive mixtures, as demonstrated by the 100-fold potency drop in racemic Posaconazole intermediates [5].
Development Timeline
The compound’s significance emerged alongside triazole antifungals:
Synthetic Evolution
Early routes suffered from poor stereocontrol (<60% de), but modern methods improved yield and purity:
Table 3: Key Synthetic Advances
Year | Development | Impact |
---|---|---|
1998 | Chiral auxiliary-based synthesis [5] | Achieved 90% ee |
2009 | Catalytic asymmetric hydrogenation [3] | Reduced catalyst loading by 80% |
2020 | Continuous-flow SFC [6] | Scaled production to 100 kg/year |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7